molecular formula C21H19N5O2S B2374008 N-(3-ACETYLPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE CAS No. 1189938-80-4

N-(3-ACETYLPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE

Cat. No.: B2374008
CAS No.: 1189938-80-4
M. Wt: 405.48
InChI Key: HDCBMTHIUBTPNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Acetylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a structurally complex acetamide derivative featuring a triazoloquinoxaline core linked via a sulfide group to an N-(3-acetylphenyl)acetamide moiety. The ethyl substitution at position 1 of the triazole ring and the 3-acetylphenyl group on the acetamide distinguish this compound from related derivatives. Synthetic routes for analogous compounds typically involve alkylation or click chemistry, as seen in S-alkylated quinoxaline derivatives .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-3-18-24-25-20-21(23-16-9-4-5-10-17(16)26(18)20)29-12-19(28)22-15-8-6-7-14(11-15)13(2)27/h4-11H,3,12H2,1-2H3,(H,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCBMTHIUBTPNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC(=C4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Compound Profile and Structural Analysis

N-(3-ACETYLPHENYL)-2-({1-ETHYL-TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE belongs to an important class of heterocyclic compounds featuring atriazolo[4,3-a]quinoxaline core linked to an acetylphenyl group via a sulfanyl acetamide bridge. The compound contains multiple pharmacophoric features that contribute to its potential biological activities.

Physical and Chemical Properties

The compound exhibits specific physicochemical properties that are important for both its synthesis and potential applications, as summarized in Table 1.

Table 1. Physicochemical Properties of N-(3-ACETYLPHENYL)-2-({1-ETHYL-TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE

Property Value
Molecular Formula C₂₁H₁₉N₅O₂S
Molecular Weight 405.48 g/mol
IUPAC Name N-(3-acetylphenyl)-2-[(1-ethyl-triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Standard InChI Key HDCBMTHIUBTPNG-UHFFFAOYSA-N
SMILES CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC(=C4)C(=O)C

Structural Features

The structure of this compound includes several key pharmacophoric elements:

  • Triazolo[4,3-a]quinoxaline Core : A fused heterocyclic system known for its potential anticancer properties
  • 1-Ethyl Group : Attached to the triazole ring, affecting lipophilicity and receptor interactions
  • Sulfanyl (Thioether) Linkage : Connecting the heterocyclic core to the acetamide moiety
  • 3-Acetylphenyl Group : Contains a ketone functional group that may participate in hydrogen bonding interactions with biological targets

General Synthetic Approaches forTriazolo[4,3-a]quinoxaline Derivatives

The synthesis oftriazolo[4,3-a]quinoxaline derivatives typically follows established protocols that involve sequential ring construction and functionalization steps.

Core Structure Synthesis

The preparation of the coretriazolo[4,3-a]quinoxaline structure involves a multi-step sequence starting from readily available precursors. Based on related synthetic methodologies, the following general scheme is commonly employed:

  • Formation of 2,3-dihydroxyquinoxaline (or quinoxalinedione) from o-phenylenediamine and oxalic acid
  • Chlorination to yield 2,3-dichloroquinoxaline
  • Selective hydrazinolysis to produce 2-chloro-3-hydrazinylquinoxaline
  • Cyclization with triethyl orthoformate to form the triazole ring
  • Introduction of a thiol group at position 4

This general approach is supported by several published methodologies for similar compounds. The synthesis typically begins with the condensation of o-phenylenediamine with oxalic acid in aqueous hydrochloric acid to afford 2,3-dihydroxyquinoxaline, which is then converted to 2,3-dichloroquinoxaline using thionyl chloride.

Thiol Functionalization and Alkylation

Specific Preparation Methods for N-(3-ACETYLPHENYL)-2-({1-ETHYL-TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE

Preparation of the Acetamide Linker

The synthesis of the sulfanyl acetamide moiety typically involves reaction of the potassium salt oftriazolo[4,3-a]quinoxaline-4-thiol with an appropriate chloroacetamide derivative. Based on published procedures for similar compounds, the following approach can be proposed:

  • Formation of potassiumtriazolo[4,3-a]quinoxaline-4-thiolate by treating the thiol with alcoholic potassium hydroxide
  • Reaction with N-(3-acetylphenyl)-2-chloroacetamide in DMF at elevated temperature
  • Isolation and purification of the target compound

This methodology is supported by analogous procedures described for related compounds. The key step involves the reaction of potassiumtriazolo[4,3-a]quinoxaline-4-thiolate with chloroacetamide derivatives, which proceeds through nucleophilic substitution.

Detailed Synthetic Procedure

Based on the synthetic approaches described for similar compounds, a detailed procedure for the preparation of N-(3-ACETYLPHENYL)-2-({1-ETHYL-TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE can be proposed:

Preparation of 1-Ethyl-triazolo[4,3-a]quinoxaline-4-thiol

The synthesis begins with the preparation of 2,3-dichloroquinoxaline from o-phenylenediamine and oxalic acid, followed by chlorination. Treatment with hydrazine hydrate yields 2-chloro-3-hydrazinylquinoxaline, which is subjected to cyclization with triethyl orthoformate to form 4-chlorotriazolo[4,3-a]quinoxaline. The ethyl group is introduced at position 1, and the chloro group at position 4 is displaced with thiourea, followed by hydrolysis to obtain 1-ethyl-triazolo[4,3-a]quinoxaline-4-thiol.

Preparation of N-(3-Acetylphenyl)-2-chloroacetamide

This intermediate is prepared by reacting 3-aminoacetophenone with chloroacetyl chloride in the presence of a base such as sodium bicarbonate or triethylamine in an appropriate solvent. The reaction mixture is typically stirred at room temperature or under mild heating conditions until completion.

Final Coupling Reaction

The potassium salt of 1-ethyl-triazolo[4,3-a]quinoxaline-4-thiol is reacted with N-(3-acetylphenyl)-2-chloroacetamide in DMF at elevated temperature (typically 80-100°C) for several hours. The reaction progress is monitored by TLC, and upon completion, the mixture is cooled and poured into ice-water. The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Analytical Characterization

Physical Properties

The physical properties of the target compound include:

  • Appearance: Typically a solid, often crystalline
  • Molecular Weight: 405.48 g/mol
  • Calculated LogP: ~3.0, indicating moderate lipophilicity
  • Hydrogen Bond Donors: 1
  • Hydrogen Bond Acceptors: 8
  • Rotatable Bonds: 7

Optimization Strategies and Synthetic Challenges

Yield Optimization

The synthesis of N-(3-ACETYLPHENYL)-2-({1-ETHYL-TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE presents several challenges that may affect yields. Key optimization strategies include:

  • Control of reaction conditions (temperature, time, solvent) during the thiolation step
  • Use of phase-transfer catalysts or microwave irradiation to enhance the efficiency of the final coupling reaction
  • Optimization of purification procedures to maximize recovery while ensuring high purity

Chemical Reactions Analysis

N-(3-ACETYLPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles like halides or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

N-(3-ACETYLPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors involved in diseases.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: The compound’s chemical properties may be exploited in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ACETYLPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinoxaline moiety may bind to active sites, inhibiting or modulating the activity of the target. The acetylphenyl and sulfanylacetamide groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Table 2. Molecular Similarity Metrics

Metric Target vs. 12c Target vs. 3f
Tanimoto Coefficient ~0.65 (estimated) ~0.45 (estimated)
Shared Murcko Scaffold Yes No

Biological Activity

N-(3-Acetylphenyl)-2-({1-Ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and therapeutic implications based on recent studies.

Synthesis

The compound can be synthesized through a series of chemical reactions involving quinoxaline derivatives and triazole moieties. The method typically involves the reaction of 3-acetylphenyl isothiocyanate with ethyl-[1,2,4]triazolo[4,3-a]quinoxaline in the presence of suitable solvents and catalysts. The synthesis process is crucial as it influences the biological activity of the resulting compound.

Anticancer Properties

Research has indicated that quinoxaline derivatives exhibit significant anticancer activity. A study involving a series of quinoxaline derivatives found that several compounds demonstrated inhibitory effects on cancer cell lines such as HCT-116. The MTT assay revealed that this compound showed promising results in reducing cell viability and promoting apoptosis in these cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
  • Targeting Tumor Microenvironment : It may alter the tumor microenvironment, making it less conducive for cancer growth.

Case Studies

  • Cell Viability Assays : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in the viability of HCT-116 cells. The most effective concentrations were identified to be within the range of 10 to 50 µM.
  • Molecular Docking Studies : Molecular docking simulations have shown that this compound binds effectively to the active sites of target proteins associated with tumor growth. This binding affinity suggests a potential for development into a therapeutic agent against various cancers.

Comparative Analysis of Biological Activity

Compound NameAnticancer ActivityMechanism of ActionReference
This compoundHighEnzyme inhibition, apoptosis induction
Other Quinazoline DerivativesModerate to HighVaries by derivative
Standard ChemotherapeuticsHighDiverse mechanisms including DNA damageVarious

Q & A

Basic: What are the common synthetic routes for synthesizing N-(3-acetylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide?

The synthesis typically involves multi-step organic reactions. Initial steps focus on constructing the triazoloquinoxaline core via cyclization of substituted quinoxaline precursors using reagents like hydrazine derivatives. Subsequent steps introduce the sulfanylacetamide and acetylphenyl groups through nucleophilic substitution or coupling reactions. Catalysts such as palladium complexes (for cross-coupling) and bases (e.g., K₂CO₃) are often employed. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for yield enhancement. Industrial protocols may use continuous flow reactors for scalability .

Basic: What analytical techniques are essential for characterizing this compound and confirming purity?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation of the triazoloquinoxaline core and substituents.
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and formula.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% is typical for biological assays).
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, if applicable.
  • FT-IR Spectroscopy : Validates functional groups like the acetyl and sulfanyl moieties .

Advanced: How do substitution patterns on the triazoloquinoxaline core influence biological activity?

Substituents significantly modulate activity:

  • Electron-withdrawing groups (e.g., halogens) enhance stability and binding to hydrophobic enzyme pockets.
  • Bulky substituents (e.g., ethyl or phenyl groups) may improve selectivity by reducing off-target interactions.
  • Sulfanyl linkages increase solubility and facilitate interactions with cysteine residues in target proteins. For example, trifluoromethyl substitutions in similar compounds (e.g., ) showed enhanced cytotoxicity compared to methyl groups due to improved lipophilicity .

Advanced: What in vitro assays are recommended to evaluate anticancer potential?

Standard protocols include:

  • Cytotoxicity Assays : Use cell lines like HePG-2 (liver), Caco-2 (colon), and MCF-7 (breast) with MTT or resazurin-based viability tests.
  • Apoptosis Induction : Assess via Annexin V/PI staining and caspase-3/7 activation.
  • Cell Cycle Analysis : Flow cytometry to detect G2/M arrest, a hallmark of Topoisomerase II inhibition.
  • Topo II Inhibition Assays : Gel electrophoresis to quantify DNA relaxation inhibition .

Advanced: How can computational methods predict binding affinity with Topoisomerase II?

  • Molecular Docking : Tools like AutoDock Vina model interactions between the compound’s sulfanyl group and Topo II’s ATP-binding pocket.
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100+ ns to assess conformational flexibility.
  • QSAR Models : Relate substituent electronic properties (e.g., Hammett constants) to IC₅₀ values for activity prediction .

Methodological: How should researchers address discrepancies in reported biological activities of similar derivatives?

  • Variable Analysis : Compare substituent effects (e.g., vs. 7), assay conditions (e.g., serum concentration), and cell line genetic backgrounds.
  • Purity Verification : Re-test compounds with HPLC to rule out impurities.
  • Dose-Response Curves : Ensure consistent IC₅₀ calculations using normalized protocols.
  • Structural Confirmation : Re-validate ambiguous compounds via X-ray crystallography .

Methodological: What strategies optimize reaction yields during scale-up synthesis?

  • Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve safety and yield.
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency.
  • Temperature Gradients : Use microwave-assisted synthesis for rapid, controlled heating in cyclization steps.
  • Workflow Integration : Implement continuous flow systems for intermediates prone to degradation .

Emerging Research: What novel applications are being explored for triazoloquinoxaline derivatives?

  • Antimicrobial Agents : Derivatives with pyridinyl substituents () show activity against multidrug-resistant bacteria.
  • Fluorescent Probes : Functionalized maleimide derivatives ( ) enable live-cell imaging via targeted thiol reactivity.
  • Neuroprotective Agents : Quinoxaline cores are being modified to inhibit amyloid-beta aggregation in Alzheimer’s models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.